molecular formula C5H13NO B2678817 (2S)-2-(ethylamino)propan-1-ol CAS No. 112150-26-2

(2S)-2-(ethylamino)propan-1-ol

Cat. No. B2678817
CAS RN: 112150-26-2
M. Wt: 103.165
InChI Key: SGBGCXQCQVUHNE-YFKPBYRVSA-N
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Description

“(2S)-2-(ethylamino)propan-1-ol” is likely a chiral compound due to the presence of a stereocenter at the 2nd carbon atom . It is an alcohol due to the presence of a hydroxyl group (-OH), and an amine due to the presence of an ethylamino group (-NH-C2H5) .


Synthesis Analysis

While specific synthesis methods for “(2S)-2-(ethylamino)propan-1-ol” are not available, primary alcohols like propan-1-ol can be synthesized through the reduction of aldehydes or carboxylic acids . The introduction of an ethylamino group might be achieved through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecule likely has a three-carbon backbone with a hydroxyl group (-OH) attached to the first carbon and an ethylamino group (-NH-C2H5) attached to the second carbon .


Chemical Reactions Analysis

Primary alcohols like propan-1-ol can undergo oxidation reactions to form aldehydes and carboxylic acids . The presence of the ethylamino group may influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-(ethylamino)propan-1-ol” would depend on its specific structure. Primary alcohols generally have higher boiling points than hydrocarbons of similar molecular weight due to the ability to form hydrogen bonds .

Scientific Research Applications

Metabolism Studies

  • Metabolic Pathways : (2S)-2-(ethylamino)propan-1-ol has been studied in the context of metabolism of designer drugs, particularly regarding its transformation into metabolites in the human body. For instance, a study identified specific metabolites of related compounds in human urine, revealing major metabolic pathways like N-dealkylation and beta-ketone reduction (Zaitsu et al., 2009).

Potential in Cancer Therapy

  • Anticancer Properties : Research has explored derivatives of (2S)-2-(ethylamino)propan-1-ol for potential anticancer applications. One study synthesized an analogue that induced cell death in various human cancer cell lines, suggesting its promise as a novel anticancer drug (Nishizaki et al., 2014).

X-Ray Structures and Computational Studies

  • Structural Analysis : The structural properties of compounds including (2S)-2-(ethylamino)propan-1-ol have been characterized through X-ray diffraction and computational methods, providing insights into their molecular geometry and electronic properties (Nycz et al., 2011).

Synthesis and Pharmacological Activities

  • Adrenolytic Activity : Several studies have synthesized analogs and derivatives of (2S)-2-(ethylamino)propan-1-ol, examining their pharmacological activities such as adrenolytic, antiarrhythmic, and hypotensive effects (Groszek et al., 2009).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Research into tertiary amines, including those related to (2S)-2-(ethylamino)propan-1-ol, has shown their effectiveness as inhibitors of carbon steel corrosion. This highlights their potential application in protecting metals from corrosive environments (Gao et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. As a primary alcohol, it may participate in reactions involving the hydroxyl group .

Future Directions

The future directions for research on “(2S)-2-(ethylamino)propan-1-ol” would depend on its potential applications. It could be of interest in fields like organic synthesis, pharmaceuticals, or materials science .

properties

IUPAC Name

(2S)-2-(ethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBGCXQCQVUHNE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(ethylamino)propan-1-ol

CAS RN

112150-26-2
Record name (2S)-2-(ethylamino)propan-1-ol
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